Nalmefene

描述

属性

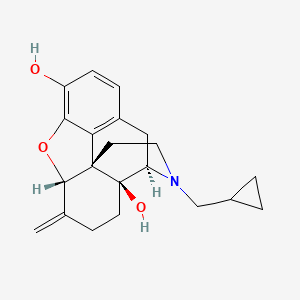

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBLNOPPDWQMCH-MBPVOVBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58895-64-0 (hydrochloride), 1228646-70-5 (hydrochloride dihydrate salt/solvate) | |

| Record name | Nalmefene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023347 | |

| Record name | Nalmefene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

55096-26-9 | |

| Record name | Nalmefene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalmefene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalmefene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalmefene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R,13S,17S)-4-(cyclopropylmethyl)-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALMEFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOV02TDP9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALMEFENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-110 °C | |

| Record name | NALMEFENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nalmefene's Interaction with Opioid Receptors: A Technical Deep Dive

For Immediate Release

Presents an in-depth analysis of nalmefene's mechanism of action at the molecular level, providing critical data for researchers, scientists, and professionals in drug development.

This compound, a clinically significant opioid receptor modulator, exhibits a complex and distinct pharmacological profile at the mu (μ), delta (δ), and kappa (κ) opioid receptors. This technical guide synthesizes key findings on its binding affinities and functional activities, offering a comprehensive overview of its mechanism of action. This compound primarily functions as an antagonist at the μ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[1][2] This unique profile underpins its therapeutic applications, including the management of alcohol dependence and the reversal of opioid overdose.[3][4]

Binding Affinity Profile

This compound's interaction with opioid receptors is characterized by high-affinity binding, with a notable preference for the kappa-opioid receptor (KOR), followed by the mu-opioid receptor (MOR), and significantly lower affinity for the delta-opioid receptor (DOR).[5] This hierarchical binding affinity is crucial to understanding its pharmacological effects.

Quantitative binding data, derived from radioligand binding assays using Chinese hamster ovary (CHO) cells expressing human opioid receptors, are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Mu (μ) | 0.44 ± 0.04 | [6] |

| Delta (δ) | 31.1 ± 4.1 | [6] |

| Kappa (κ) | 0.15 ± 0.01 | [6] |

Functional Activity at Opioid Receptors

This compound's functional activity varies across the different opioid receptor subtypes, demonstrating antagonism at MOR and DOR, and partial agonism at KOR. This functional selectivity is a key determinant of its therapeutic utility.

G-Protein Signaling Pathway

Functional activity, in terms of G-protein activation, is commonly assessed using [35S]GTPγS binding assays and cAMP accumulation assays.

-

Mu-Opioid Receptor (MOR): In [35S]GTPγS binding studies, this compound has been shown to act as a full antagonist at the MOR.[7]

-

Delta-Opioid Receptor (DOR): In functional assays using CHO-DOR cell membranes, this compound exhibits partial agonist activity. Specifically, it demonstrated 20% efficacy in a GTP binding assay and 44% efficacy in a cAMP assay, with a potency (pEC50) of 8.1 in the latter.[8]

-

Kappa-Opioid Receptor (KOR): this compound displays partial agonist properties at the KOR in [35S]GTPγS binding studies.[7] This partial agonism is thought to contribute to its effects in reducing alcohol consumption.[9]

| Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy (% of Standard Agonist) | Reference |

| Delta (δ) | GTP Binding | - | 20 | [8] |

| Delta (δ) | cAMP | 8.1 | 44 | [8] |

β-Arrestin Recruitment

The recruitment of β-arrestin is another critical signaling pathway for opioid receptors, often associated with some of the adverse effects of opioid agonists. The characterization of this compound's activity on this pathway is crucial for understanding its complete signaling profile and potential for biased agonism. While comprehensive quantitative data for this compound's effect on β-arrestin recruitment at all three opioid receptors is still emerging, the concept of G protein-biased agonism is a central theme in current opioid research.[10] G protein-biased agonists preferentially activate the G protein signaling pathway over the β-arrestin pathway, which is hypothesized to lead to a better side-effect profile.[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Methodologies

Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for human μ, δ, and κ opioid receptors, competitive radioligand binding assays are performed using membranes from CHO cells stably expressing the respective human opioid receptor subtype.

-

Radioligand: [3H]diprenorphine, a non-selective opioid antagonist, is typically used.

-

Procedure:

-

Cell membranes (approximately 20-50 µg of protein) are incubated with a fixed concentration of [3H]diprenorphine (around 0.5-1.0 nM) and a range of concentrations of this compound.

-

The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange.

-

Procedure:

-

Cell membranes expressing the opioid receptor of interest are incubated with [35S]GTPγS (typically 0.05-0.1 nM), GDP (e.g., 10-100 μM to reduce basal binding), and varying concentrations of this compound.[12]

-

The incubation is performed in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) at 30°C for 60 minutes.[13]

-

The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.

-

-

Data Analysis: For agonists and partial agonists, concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Principle: Intracellular cAMP levels are first stimulated using forskolin, an activator of adenylyl cyclase. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured.

-

Procedure:

-

Whole cells expressing the opioid receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then incubated with forskolin (e.g., 1-10 μM) and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[1]

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[8]

-

-

Data Analysis: For agonists, concentration-response curves for the inhibition of forskolin-stimulated cAMP are generated to determine EC50 and Emax values. For antagonists, their ability to reverse agonist-induced inhibition of cAMP accumulation is measured.

β-Arrestin Recruitment Assay

These assays are used to determine if a ligand promotes the interaction of β-arrestin with the activated opioid receptor.

-

Principle: A common method is the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation. The opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Cells stably co-expressing the tagged receptor and β-arrestin are plated in a microplate.

-

The cells are incubated with varying concentrations of this compound for a specific time (e.g., 90 minutes).

-

A substrate for the complemented enzyme is added, and the resulting chemiluminescence is measured using a luminometer.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment. These values can then be compared to the G-protein activation data to assess signaling bias.

Conclusion

This compound's distinct profile as a μ- and δ-opioid receptor antagonist and a κ-opioid receptor partial agonist is well-supported by binding and functional data. Its high affinity for the KOR, coupled with its partial agonist activity, is a key aspect of its mechanism of action, particularly in the context of alcohol dependence. A complete understanding of its β-arrestin recruitment profile across all three opioid receptors will further elucidate its signaling properties and contribute to the rational design of future opioid receptor modulators with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. TECHNIQUES [vanrijnlab.com]

- 8. Prolonged central mu-opioid receptor occupancy after single and repeated this compound dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 12. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

Nalmefene: A Comprehensive Technical Guide on Synthesis and Chemical Properties

Introduction

Nalmefene is a potent opioid receptor antagonist, structurally analogous to naltrexone, with a unique pharmacological profile that has led to its application in the management of alcohol dependence and the reversal of opioid overdose.[1] Its primary distinction from naltrexone is the substitution of the 6-keto group with a 6-methylene group, a modification that significantly influences its binding affinity and duration of action.[2] This technical guide provides an in-depth exploration of the synthesis of this compound, its chemical and physical properties, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prevalent and industrially scalable method for the synthesis of this compound is the Wittig reaction, utilizing naltrexone as the starting material.[3][4] This olefination reaction transforms the ketone group at the C6 position of naltrexone into the characteristic methylene group of this compound.[2]

The Wittig reaction for this compound synthesis can be broadly divided into two primary stages:

-

Phosphorus Ylide Formation: A phosphonium salt, typically methyl triphenylphosphonium bromide, is treated with a strong base to generate the corresponding phosphorus ylide (methylene triphenylphosphorane).[2][3]

-

Reaction with Naltrexone: The generated ylide then reacts with the carbonyl group of naltrexone to form an alkene, yielding this compound and triphenylphosphine oxide as a byproduct.[3][4]

Early synthetic methods described by Hahn and Fishman required a significant excess of the ylide (around 60 equivalents), which posed challenges for industrial-scale purification due to the large amounts of phosphorus byproducts.[3][4] Subsequent process improvements have focused on optimizing reaction conditions, including the choice of solvent and base, to reduce the excess of reagents and simplify purification. Solvents such as 2-methyltetrahydrofuran (MTHF) and anisole have been employed to enhance the efficiency and scalability of the synthesis.[3][5]

Experimental Protocol: Improved Wittig Synthesis of this compound

The following protocol is based on an improved method for the preparation of this compound from naltrexone, designed for better yield and purity on an industrial scale.[3][4]

Materials:

-

Naltrexone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

2-methyltetrahydrofuran (MTHF)

-

Hydrochloric acid (HCl)

-

Water

-

Heptane

Procedure:

-

Ylide Formation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide in 2-methyltetrahydrofuran (MTHF). Add a strong base, such as potassium tert-butoxide, portion-wise while maintaining the temperature between 20-25°C. Stir the resulting mixture until the formation of the ylide is complete.

-

Wittig Reaction: In a separate vessel, dissolve naltrexone in MTHF. Add this solution to the prepared ylide mixture. The reaction is typically stirred for 2 to 10 hours at a temperature between 20-25°C to ensure the complete conversion of naltrexone to this compound.[3][4]

-

Quenching and Extraction: Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to acidic levels (pH < 2) with hydrochloric acid. This step protonates the this compound, rendering it water-soluble and facilitating its separation from the organic-soluble byproduct, triphenylphosphine oxide.

-

Phase Separation: The aqueous and organic layers are separated. The organic layer, containing the phosphorus byproducts, is discarded.

-

Purification and Isolation: The aqueous layer containing this compound hydrochloride is washed with a non-polar solvent like heptane to remove any remaining organic impurities. This compound hydrochloride can then be crystallized from the aqueous solution by cooling and seeding.[3] The resulting solid is filtered, washed, and dried under vacuum to yield highly pure this compound hydrochloride.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its hydrochloride dihydrate form is very soluble in water. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₃ | [6] |

| Molar Mass | 339.43 g/mol | [6] |

| Appearance | White to almost white crystalline powder | |

| Solubility (as HCl dihydrate) | Very soluble in water (132 mg/mL) | |

| pKa | 9.9 (acid), 9.2 (base) | |

| Log D (n-octanol/water) | 0.05 to 1.3 (at pH < 7.4) | |

| Protein Binding | 45% | [6] |

| Elimination Half-life | 10.8 ± 5.2 hours | [6] |

Stability: this compound hydrochloride injection has been noted to have stability issues, with known degradation impurities including naltrexone hydrochloride and bisthis compound hydrochloride.[7] This underscores the importance of proper storage conditions and the use of validated analytical methods to monitor product purity over its shelf life.[7]

Mechanism of Action and Signaling Pathways

This compound functions as a "universal antagonist" of the opioid system, modulating the activity of mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][8] These G-protein coupled receptors are integral to the brain's reward and motivation circuitry.[8]

-

μ- and δ-Opioid Receptors: this compound acts as a competitive antagonist at these receptors.[1][9] The consumption of alcohol is known to cause the release of endogenous opioids (like β-endorphin), which activate μ-receptors in the mesolimbic pathway.[1] This activation leads to an increase in dopamine release in the nucleus accumbens, producing feelings of pleasure and reinforcement that can drive alcohol dependence.[8] By blocking these receptors, this compound attenuates the rewarding effects of alcohol, thereby reducing the motivation to drink.[10]

-

κ-Opioid Receptor: this compound exhibits partial agonist activity at the κ-receptor.[1][8] Activation of κ-receptors is generally associated with dysphoric or anti-reward effects, partly by decreasing dopamine release in the nucleus accumbens.[8][9] This partial agonism may further contribute to this compound's efficacy in reducing alcohol consumption by counteracting the pleasurable effects mediated by the μ-receptor system.

In the context of opioid overdose, this compound's antagonist activity at the μ-receptor is critical. It competitively displaces opioid agonists (like heroin or fentanyl) from the receptor, rapidly reversing their effects, including life-threatening respiratory depression.[1][9]

Signaling Pathway Diagram

Caption: this compound's mechanism in the mesolimbic reward pathway.

Analytical Characterization

The purity and concentration of this compound are critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of this compound and its related substances.[7]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is adapted from methods developed for detecting contaminants in this compound hydrochloride injections.[7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

Chromatographic Conditions:

-

Column: Primspher C18 (150 × 4.6 mm, 5 µm) or equivalent.[7]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 7.8 g sodium dihydrogen phosphate and 2.0 mL triethylamine in 1 L water, pH adjusted to 4.2 with phosphoric acid) in a 20:80 (v/v) ratio.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 230 nm or 285 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C.

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound, naltrexone, and bisthis compound in the mobile phase at known concentrations.

-

Sample Preparation: Dilute the this compound hydrochloride injection or dissolve the active pharmaceutical ingredient (API) in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).[7]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the standards. Correction factors should be applied for accurate quantification of impurities.[7]

A highly sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been developed for the quantification of this compound in biological matrices like plasma, with a lower limit of quantitation of 0.1 ng/mL.[11][12] This method is essential for pharmacokinetic studies.

References

- 1. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. US8598352B2 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]

- 4. EP2435439B1 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]

- 5. RU2712232C1 - Improved method of producing this compound from naltrexone - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ijssst.info [ijssst.info]

- 8. go.drugbank.com [go.drugbank.com]

- 9. mdpi.com [mdpi.com]

- 10. rightchoicerecoverynj.com [rightchoicerecoverynj.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Preclinical Evidence for Nalmefene in Alcohol Use Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalmefene, an opioid system modulator, has emerged as a pharmacological agent for the treatment of alcohol use disorder (AUD). This technical guide provides a comprehensive overview of the preclinical evidence supporting its efficacy. By summarizing key quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways, this document aims to serve as a core resource for researchers, scientists, and professionals involved in the development of therapeutics for AUD. Preclinical animal studies have consistently demonstrated that this compound is effective in reducing alcohol consumption, laying the groundwork for its clinical application.[1]

Core Mechanism of Action

This compound functions as an antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[2] This dual action is believed to modulate the brain's reward system, which is dysregulated in alcohol dependence. Alcohol consumption leads to the release of endogenous opioids, which in turn increases dopamine levels in the nucleus accumbens, producing reinforcing effects.[3][4] this compound is thought to counter these effects by blocking µ-opioid receptors and modulating the kappa opioid system, thereby reducing the motivation to drink.[1][5] Preclinical data suggest that this compound mitigates alcohol-induced dysregulations of the MOR/endorphin and the KOR/dynorphin systems.[2]

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species/System | Reference |

| Mu (µ) Opioid Receptor | 0.23 | Human recombinant receptors in CHO cells | [6] |

| Delta (δ) Opioid Receptor | 47.7 | Human recombinant receptors in CHO cells | [6] |

| Kappa (κ) Opioid Receptor | 0.08 | Human recombinant receptors in CHO cells | [6] |

CHO: Chinese Hamster Ovary cells

Table 2: Preclinical Efficacy of this compound on Alcohol Consumption in Rodent Models

| Animal Model | This compound Dose & Route | Key Findings | Reference |

| Alcohol-preferring (P) rats | 0.01 - 10.0 mg/kg, s.c. | Dose-dependent reduction in alcohol self-administration. | [2] |

| Wistar rats with operant alcohol self-administration | 0.01, 0.05, 0.1 mg/kg, s.c. & 10, 20, 40 mg/kg, p.o. | Dose-dependent reduction in operant responses for alcohol (up to 50.3%). | [2] |

| Alcohol-dependent Wistar rats | 0.3 mg/kg, i.p. | Significant reduction (~20%) in relapse-like alcohol consumption on the first two days of reintroduction. | [7][8] |

| Adolescent female C57BL/6J mice (intermittent ethanol exposure) | 0.1 mg/kg, i.p. | Abolished ethanol-induced escalation of alcohol preference and consumption. | [9] |

| Male adolescent rats (binge-like ethanol exposure) | 0.4 mg/kg, i.p. | Drastically reduced mortality (from 71% to 14%) and alleviated the neuroimmune response to ethanol. | [10] |

s.c.: subcutaneous; p.o.: oral; i.p.: intraperitoneal

Table 3: Effect of this compound on Dopamine Dynamics in the Nucleus Accumbens

| Experimental Model | This compound Concentration | Key Findings | Reference |

| Brain slices from male C57BL/6J mice after chronic intermittent ethanol (CIE) exposure | 10 nM - 1 µM | Attenuated dopamine uptake rates to a greater extent in CIE-exposed mice compared to controls. Reversed the dopamine-decreasing effects of a KOR agonist. | [11][12][13][14][15] |

Experimental Protocols

Operant Alcohol Self-Administration in Rats

-

Animals: Male Wistar rats are commonly used.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a reward of 10% (v/v) ethanol solution. A second, inactive lever is also present but has no programmed consequences. Training sessions typically last 30 minutes and are conducted daily.

-

Stable Baseline: Once a stable pattern of responding is established, the experimental phase begins.

-

This compound Administration: this compound is administered via subcutaneous (s.c.) injection (e.g., 0.01, 0.05, 0.1 mg/kg) 20 minutes before the session or orally (p.o.) (e.g., 10, 20, 40 mg/kg) 90 minutes before the session.[2]

-

-

Key Outcome Measures: The primary dependent variable is the number of lever presses on the active lever, indicating the motivation to self-administer alcohol. The volume of alcohol consumed is also measured.

Chronic Intermittent Ethanol (CIE) Exposure in Mice

-

Animals: Male C57BL/6J mice are frequently used.

-

Procedure:

-

Ethanol Vapor Exposure: Mice are exposed to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. Control animals are exposed to air.

-

Abstinence: This is followed by a 3-day period of abstinence in their home cages.

-

Cycles: This 7-day cycle is typically repeated for several weeks (e.g., 5 weeks) to induce a state of alcohol dependence.[16]

-

-

This compound Treatment: Following the CIE regimen, the effects of this compound on various endpoints can be assessed, such as its impact on dopamine dynamics in ex vivo brain slices.[11][12][13][14][15]

Binge-Like Ethanol Exposure in Adolescent Rats

-

Animals: Male adolescent rats are utilized in this model.

-

Procedure:

-

Ethanol Administration: Rats receive an intraperitoneal (i.p.) injection of ethanol (e.g., 3 g/kg) daily for two consecutive days.

-

Resting Period: This is followed by two days of rest.

-

Duration: This cycle is repeated for a total of 14 days.[10]

-

-

This compound Pretreatment: this compound (e.g., 0.4 mg/kg, i.p.) is administered prior to each ethanol injection to assess its protective effects.[10]

-

Outcome Measures: Endpoints include mortality rates and markers of neuroinflammation, which can be assessed using techniques like positron emission tomography (PET) imaging.[10]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling in Alcohol Reward

Alcohol consumption triggers the release of endogenous opioids, such as β-endorphin, in brain regions like the ventral tegmental area (VTA).[17] β-endorphin binds to MORs on GABAergic interneurons, inhibiting their activity. This disinhibition of dopamine neurons leads to increased dopamine release in the nucleus accumbens (NAc), which is associated with the rewarding effects of alcohol.[3] this compound, as a MOR antagonist, blocks this pathway, thereby reducing the positive reinforcement from alcohol.

Kappa-Opioid Receptor (KOR) Signaling and Dopamine Modulation

Chronic alcohol use can lead to an upregulation of the dynorphin/KOR system. Dynorphin, the endogenous ligand for KOR, generally has effects that oppose the reward system, leading to dysphoria. Activation of KORs on dopamine terminals in the NAc inhibits dopamine release.[18] this compound's partial agonism at the KOR may contribute to its efficacy, particularly in dependent individuals, by modulating this system and potentially reducing the negative affective states associated with withdrawal that can drive relapse.[1]

Toll-Like Receptor 4 (TLR4) Signaling in Neuroinflammation

Recent preclinical evidence suggests that this compound may also exert its effects by modulating neuroinflammatory processes.[9] Alcohol can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system in the brain, leading to the production of pro-inflammatory cytokines and chemokines.[9] This neuroinflammatory response is implicated in the pathogenesis of alcohol-related brain damage and may contribute to the maintenance of drinking behavior. This compound has been shown to inhibit TLR4 signaling, thereby preventing the downstream inflammatory cascade.[9][19]

Conclusion

The preclinical data for this compound provide a strong rationale for its use in the treatment of alcohol use disorder. Its unique mechanism of action, involving the modulation of multiple opioid receptors and potentially neuroinflammatory pathways, offers a multifaceted approach to reducing alcohol consumption. The experimental models and quantitative data summarized in this guide highlight the consistent effects of this compound in reducing alcohol seeking and intake in animals. Further preclinical research can continue to elucidate the precise molecular mechanisms underlying its efficacy and identify potential biomarkers to predict treatment response. This foundational knowledge is crucial for the ongoing development and optimization of pharmacotherapies for AUD.

References

- 1. dovepress.com [dovepress.com]

- 2. DSpace [repositori.upf.edu]

- 3. Mu opioid receptors in GABAergic neurons of the forebrain promote alcohol reward and drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure | Semantic Scholar [semanticscholar.org]

- 13. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ohsu.edu [ohsu.edu]

- 17. Mu (μ) Opioid Receptor Regulation of Ethanol-Induced Dopamine Response in the Ventral Striatum: Evidence of Genotype Specific Sexual Dimorphic Epistasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound hydrochloride on TLR4 signaling pathway in rats with lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Nalmefene's Interaction with Opioid Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and functional activity of nalmefene at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways.

This compound is an opioid receptor modulator, exhibiting a distinct profile as an antagonist at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a partial agonist at the κ-opioid receptor (KOR)[1][2]. This unique pharmacological profile underpins its therapeutic applications.

Core Data Summary: Binding Affinity of this compound

The binding affinity of this compound for the µ, δ, and κ opioid receptors is a critical determinant of its pharmacological effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for this compound at human recombinant opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

| Receptor Subtype | This compound Ki (nM) |

| Mu (µ) Opioid Receptor | Value not explicitly stated in the provided text, but described as high affinity |

| Delta (δ) Opioid Receptor | Value not explicitly stated in the provided text, but described as much lower affinity than for µ and κ |

| Kappa (κ) Opioid Receptor | Value not explicitly stated in the provided text, but described as high affinity |

| Data derived from studies on humanized µ/κ/δ-opioid receptors on transfected Chinese Hamster Ovarian Cells. |

One study found that this compound has a three-fold greater affinity for kappa- than mu-opioid receptors, and a 200-fold greater affinity for kappa- than delta-opioid receptors in this system[3].

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound at µ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands specific for each receptor:

-

µ-receptor: [³H]-DAMGO

-

δ-receptor: [³H]-DPDPE

-

κ-receptor: [³H]-U50,488H

-

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the respective radioligand to each well.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

Data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Objective: To assess the agonist or antagonist activity of this compound at opioid receptors.

Materials:

-

Membrane preparations from cells expressing opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

This compound and reference agonists/antagonists.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes (5-10 µg of protein) with various concentrations of this compound in the assay buffer.

-

For antagonist mode, pre-incubate with this compound before adding a known agonist.

-

Add a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

Data are expressed as a percentage of the stimulation induced by a standard agonist. EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.

Objective: To determine the functional effect of this compound on cAMP levels.

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound and reference compounds.

-

cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

The inhibitory effect of this compound is determined by the reduction in forskolin-stimulated cAMP levels. IC50 values are calculated from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

Objective: To quantify this compound-induced β-arrestin recruitment.

Materials:

-

Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

This compound and a reference agonist.

-

Substrate for the reporter enzyme (if applicable).

-

Plate reader capable of detecting the signal (luminescence or fluorescence).

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a sufficient period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate and measure the signal using a plate reader.

-

The signal intensity is proportional to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of opioid receptors and a typical experimental workflow for determining binding affinity.

References

Pharmacokinetics and pharmacodynamics of Nalmefene in animal models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nalmefene in Animal Models

Introduction

This compound, a 6-methylene derivative of naltrexone, is a potent opioid receptor antagonist with a distinct pharmacological profile.[1][2] Its primary mechanism involves the modulation of opioid receptors, but recent studies have unveiled additional pathways contributing to its therapeutic effects, particularly in the context of alcohol use disorder.[3][4] Preclinical research in various animal models has been instrumental in elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, providing a foundational understanding for its clinical applications. This guide offers a comprehensive overview of this compound's PK/PD profile in animal models, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's pharmacodynamic effects are characterized by its interaction with opioid receptors and its influence on associated signaling pathways, most notably those involved in reward and neuroinflammation.

Receptor Binding Profile

This compound acts as an antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[5] This mixed profile is believed to contribute to its efficacy in reducing alcohol consumption by modulating the cortico-mesolimbic functions.[5] In rats, this compound demonstrates a higher affinity for the κ- and δ-opioid receptors compared to naltrexone.[6] Its potency at the µ-opioid receptor is approximately four times higher than that of naloxone.[4][7]

Recent findings also indicate that this compound can inhibit Toll-Like Receptor 4 (TLR4) signaling, a key pathway in neuroinflammation.[3][8]

Signaling Pathways

Kappa Opioid Receptor (KOR) and Dopamine Reward Pathway

Animal studies suggest that this compound's partial agonism at the κ-opioid receptor leads to a decrease in dopamine levels within the nucleus accumbens.[4][5] This action is thought to inhibit the positive reinforcement and reward-seeking behaviors associated with drugs of abuse, including alcohol.[5]

Toll-Like Receptor 4 (TLR4) and Neuroinflammatory Pathway

This compound has been shown to prevent alcohol-induced neuroinflammation by blocking the Toll-Like Receptor 4 (TLR4) response.[3] Ethanol can trigger TLR4 activation and its translocation to lipid rafts in astrocytes, initiating a pro-inflammatory cascade. This compound inhibits this initial step, thereby preventing the upregulation of cytokines and chemokines.[3]

In Vivo Pharmacodynamic Effects

The effects of this compound have been characterized in several animal models, demonstrating its efficacy in opioid antagonism and reducing alcohol-seeking behavior.

Table 1: Summary of Key Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Effect Measured | This compound Dose & Route | Key Finding | Citation(s) |

|---|---|---|---|---|

| Mice (ICR) | Antagonism of morphine-induced hyperlocomotion | ID₅₀: 0.014 mg/kg (i.p.) | Potently antagonizes morphine's effects. | [9][10] |

| Mice (ICR) | Blockade of morphine-induced antinociception | 0.32 mg/kg (i.p.) | Blockade lasted for approximately 2 hours. | [9][10] |

| Mice (C57BL) | Prevention of alcohol-induced neuroinflammation | 0.1 mg/kg (i.p.) | Prevents upregulation of pro-inflammatory mediators. | [3] |

| Rats (Alcohol-Preferring AA) | Reduction of alcohol consumption | Low/moderate doses (s.c.) | Reduces alcohol drinking; continuous infusion can lead to tolerance. | [11] |

| Rats (Wistar) | Reduction of relapse-like drinking | 0.3 mg/kg | Significantly reduced alcohol consumption by ~20% after deprivation. | [12] |

| Rats (Wistar) | Attenuation of ethanol self-administration | N/A (intra-accumbens) | More potent in ethanol-dependent vs. non-dependent rats. | [6] |

| Dogs | Reversal of opioid-induced respiratory depression | 12 µg/kg/hr (IV) | ~4-fold more potent and has a 2-fold longer duration of action than naloxone. | [7] |

| Monkeys (Rhesus) | Antagonism of morphine's neuroendocrine effects | 10 mg (bolus) | Duration of action is at least 24 hours, compared to <12 hours for naloxone. |[13] |

Pharmacokinetics

Studies in rats and dogs have provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Absorption and Distribution

Following parenteral administration, this compound is rapidly distributed.[4] After a 1 mg dose, it blocks over 80% of brain opioid receptors within 5 minutes.[4] In rats, after an intravenous dose of ¹⁴C-nalmefene, over 90% of the radioactivity was recovered in excreta and tissues within 24 hours, with no specific organ retention.[14][15]

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily through glucuronide conjugation.[5][16] There are notable species differences in metabolism. The primary Phase I metabolite is N-dealkylated northis compound.[14][15] In rats, the major urinary metabolite is northis compound glucuronide, whereas in dogs, this compound glucuronide is predominant.[14][15]

Table 2: Summary of this compound Pharmacokinetic Parameters in Animal Models

| Parameter | Species | Route | Dose | Value | Citation(s) |

|---|---|---|---|---|---|

| Terminal Half-life (t½) | Rat | IV | N/A | ~ 1 hour | [14][15] |

| Cmax (of northis compound) | Rat | IV | N/A | ≤ 7% of this compound Cmax | [14][15] |

| AUC (of northis compound) | Rat | IV | N/A | ≤ 7% of this compound AUC |[14][15] |

Note: Detailed quantitative PK values such as Cmax, AUC, and Clearance for the parent drug in animal models are not consistently available in the provided search results. The data for the northis compound metabolite in rats indicates it is a minor component in circulation compared to the parent drug.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Alcohol Self-Administration in Rats

This model is used to assess the reinforcing properties of alcohol and the efficacy of compounds in reducing alcohol-seeking behavior.

-

Animals : Alcohol-preferring rat strains (e.g., AA) or Wistar rats are commonly used.[1][11]

-

Protocol :

-

Training : Rats are trained to press a lever in an operant chamber to receive an alcohol solution (e.g., 10% ethanol) as a reward. This continues until stable responding is achieved.[17]

-

Treatment : Animals are administered this compound or a vehicle control via a specified route (e.g., subcutaneous, intraperitoneal, or intra-accumbens) at a set time before the operant session.[6][11]

-

Testing : Rats are placed back in the operant chambers for a fixed duration (e.g., 30 minutes), and the number of lever presses and volume of alcohol consumed are recorded.[17]

-

Alcohol Deprivation Effect (Relapse Model) : After establishing stable drinking, alcohol is withdrawn for a period (e.g., several weeks). Upon re-exposure, a temporary increase in consumption ("relapse-like drinking") is observed. This compound's effect on this heightened intake is measured.[12]

-

-

Analysis : Data are analyzed to determine if this compound significantly reduces alcohol consumption compared to the vehicle control.

Antagonism of Opioid Effects in Mice

These assays determine the potency and duration of this compound's antagonist activity against an opioid agonist like morphine.

-

Protocols :

-

Hyperlocomotion Assay : Mice are treated with a fixed dose of morphine known to stimulate locomotor activity. This compound is administered intraperitoneally (i.p.) at various doses to generate a dose-response curve for the antagonism of this effect.[9][10]

-

Antinociception (Tail-Flick Test) : The baseline latency for a mouse to flick its tail from a heat source is measured. Morphine is administered to produce antinociception (a longer tail-flick latency). This compound is then given to determine its ability to block or reverse this effect, and the duration of the blockade is measured over time.[9][10]

-

-

Analysis : The ID₅₀ (the dose of antagonist that reduces the agonist effect by 50%) is calculated to determine potency. The time-course of the antagonism is plotted to determine the duration of action.[9][10]

Neuroinflammation Models

These models investigate the protective effects of this compound against alcohol-induced brain inflammation.

-

Animals : Adolescent female mice or male adolescent rats.[3][8]

-

Protocol :

-

Ethanol Exposure : Animals receive a binge-like ethanol administration protocol (e.g., 3 g/kg, i.p., daily for two consecutive days, followed by two rest days) over a period of weeks.[8]

-

Treatment : A treatment group receives this compound (e.g., 0.1-0.4 mg/kg, i.p.) prior to each ethanol injection.[3][8]

-

Assessment : Following the treatment period, brain tissue (e.g., prefrontal cortex, striatum) is collected and analyzed for inflammatory markers (cytokines, chemokines) using techniques like ELISA or Western blot. Alternatively, in vivo imaging techniques like Positron Emission Tomography (PET) with a radioligand for the translocator protein (TSPO), a marker of neuroinflammation, can be used.[3][8]

-

-

Analysis : Levels of inflammatory markers or radioligand binding in the this compound-treated group are compared to the ethanol-only group to assess for neuroprotective effects.[8]

Conclusion

Preclinical studies in animal models have established this compound as a long-acting, potent opioid antagonist with a unique pharmacodynamic profile. Its ability to not only block µ- and δ-opioid receptors but also to act as a partial agonist at κ-receptors and inhibit TLR4-mediated neuroinflammation provides a multi-faceted mechanism for its therapeutic potential, especially in alcohol dependence. Pharmacokinetic studies highlight a relatively short half-life in rats, with significant species differences in metabolism. This comprehensive body of animal data underscores the value of preclinical models in defining the complex pharmacology of this compound and guiding its successful translation to clinical use.

References

- 1. DSpace [repositori.upf.edu]

- 2. Behavioral effects of 6-methylene naltrexone (this compound) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. κ-opioid receptors are implicated in the increased potency of intra-accumbens this compound in ethanol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Duration of opioid antagonism by this compound and naloxone in the dog. A nonparametric pharmacodynamic comparison based on generalized cross-validated spline estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous delivery of naltrexone and this compound leads to tolerance in reducing alcohol drinking and to supersensitivity of brain opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the duration of action of this compound and naloxone on the hypothalamic-pituitary axis of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disposition of the opioid antagonist, this compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacokinetic Properties of an FDA-Approved Intranasal this compound Formulation for the Treatment of Opioid Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Nalmefene

An In-depth Technical Guide to the Discovery and Development of Nalmefene

Introduction

This compound is an opioid system modulator recognized for its utility in the management of alcohol dependence and the reversal of opioid overdose. Chemically, it is a 6-methylene analogue of naltrexone, a structural modification that confers a distinct pharmacological profile, including a longer duration of action and a unique interaction with the kappa-opioid receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound (17-(Cyclopropylmethyl)-4,5-α-epoxy-6-methylenemorphinan-3,14-diol) was first reported in 1975 as a derivative of naltrexone.[2][4] The primary synthetic route involves the conversion of the 6-ketone group of naltrexone to a 6-methylene group.

Experimental Protocol: Synthesis via Wittig Reaction

The most common method for synthesizing this compound from naltrexone is the Wittig reaction, a well-established method for creating carbon-carbon double bonds.[5][6]

-

Ylide Preparation: A phosphonium ylide (e.g., methylenetriphenylphosphorane) is prepared by treating a phosphonium salt, such as methyltriphenylphosphonium bromide (MTPPB), with a strong base like potassium tert-butoxide (KO-t-Bu). This reaction is typically performed in an inert solvent, with 2-methyltetrahydrofuran (MTHF) being identified as a particularly efficient medium.[5][6]

-

Wittig Reaction: Naltrexone, dissolved in the same solvent, is then reacted with the prepared ylide. The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone group on naltrexone.

-

Intermediate Formation and Elimination: This forms a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring structure is unstable and rapidly decomposes, eliminating triphenylphosphine oxide (a stable byproduct) and forming the desired alkene (the methylene group), thus yielding this compound.

-

Purification: The product is then isolated and purified. An efficient method involves extraction in water at an acidic pH, followed by precipitation at a basic pH to yield this compound as a free base, which can then be converted to its hydrochloride salt for pharmaceutical use.[7]

Mechanism of Action and Signaling Pathways

This compound functions as an opioid receptor modulator with a complex pharmacological profile. It acts as a competitive antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and as a partial agonist at the kappa (κ)-opioid receptor.[3] This dual activity is central to its therapeutic effects, particularly in alcohol dependence.

Alcohol consumption leads to the release of endogenous opioids (e.g., β-endorphin, dynorphins) in the brain.[1] These peptides activate opioid receptors, which modulates the mesolimbic reward pathway, leading to increased dopamine release in the nucleus accumbens and producing the reinforcing effects of alcohol.[3]

This compound's mechanism involves:

-

μ-Opioid Receptor (MOR) Antagonism: By blocking MORs, this compound attenuates the reward and reinforcement signals associated with alcohol-induced β-endorphin release. This reduces the pleasurable effects and the craving for alcohol.

-

κ-Opioid Receptor (KOR) Partial Agonism: Activation of KORs is generally associated with dysphoric and aversive states, counteracting the rewarding effects mediated by the MOR system. As a partial agonist, this compound's action at the KOR may further decrease the motivation to consume alcohol by reducing dopamine in the nucleus accumbens.[1][8]

Preclinical Development and Pharmacology

Preclinical studies were instrumental in characterizing this compound's pharmacological profile and establishing its potential for treating alcohol dependence.

Receptor Binding and Pharmacokinetics

Binding assays and pharmacokinetic studies revealed key differences between this compound and other opioid antagonists like naltrexone and naloxone.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Receptor | Binding Affinity (Ki) | Receptor Action |

|---|---|---|

| Kappa (κ) | ~0.083 nM[2] | Partial Agonist[3][9] |

| Mu (μ) | ~0.24 nM[2] | Antagonist[3][9] |

| Delta (δ) | ~16 nM[2] | Antagonist[3][9] |

Table 2: Comparative Pharmacokinetic Properties

| Parameter | This compound | Naloxone | Naltrexone |

|---|---|---|---|

| Elimination Half-life | 8-11 hours[1] | ~80 minutes[1] | ~4 hours |

| Oral Bioavailability | ~41%[3][10] | <2% | ~5-40% |

| Receptor Occupancy (20mg oral) | >60-90% for up to 22-24 hours[4][10] | N/A (not used orally) | >90% at 49 hours (50mg)[4] |

| Protein Binding | ~45%[1][9] | ~45% | ~21% |

Experimental Protocol: Opioid Receptor Binding Assay

The binding affinity of this compound to opioid receptors is typically determined using a competitive radioligand binding assay.

-

Membrane Preparation: Cell lines (e.g., CHO or HEK cells) stably transfected to express a specific human opioid receptor subtype (μ, δ, or κ) are cultured. The cell membranes are harvested and homogenized to create a membrane preparation containing the receptors.[11][12]

-

Assay Incubation: The membrane preparation is incubated in an assay buffer containing a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for MOR).

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the receptors.

-

Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.[11]

-

Data Analysis: The data are used to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Animal Models of Alcohol Dependence

Animal models provided strong evidence for this compound's efficacy in reducing alcohol consumption.

-

Operant Alcohol Self-Administration: This model assesses the reinforcing properties of alcohol.[13][14] Rats are trained to press a lever to receive an alcohol reward. After establishing a stable baseline of alcohol intake, animals are treated with this compound. Studies showed that both subcutaneous and oral administration of this compound dose-dependently reduced alcohol-seeking behavior without causing significant motor impairment.[13]

-

Alcohol Deprivation Effect (ADE) Model: This model mimics relapse-like drinking behavior.[15] Rats with long-term access to alcohol undergo a period of abstinence, after which alcohol is reintroduced. This typically leads to a surge in consumption. This compound administration was shown to significantly reduce this relapse-like drinking, particularly in animals that exhibited patterns of high-volume consumption.[15] In dependent rats, this compound was found to be significantly more effective at suppressing ethanol intake than naltrexone.[8]

Clinical Development for Alcohol Dependence

The clinical development of oral this compound for alcohol dependence focused on a harm-reduction strategy—reducing alcohol consumption rather than enforcing complete abstinence.[16][17] This approach targeted patients with a high drinking risk level who may not be ready for or require immediate detoxification.[3][17]

Phase III Clinical Trials

Three pivotal Phase III trials—ESENSE1, ESENSE2, and SENSE—formed the basis of the European marketing authorization.[18]

Table 3: Summary of Key Phase III Clinical Trial Results for this compound in Alcohol Dependence

| Study | Primary Endpoint | Result vs. Placebo (at 6 months) |

|---|---|---|

| ESENSE 1 & 2 | Change in Heavy Drinking Days (HDDs) per month | Significant reduction of -2.3 days[16] |

| Change in Total Alcohol Consumption (TAC) per day | Significant reduction of -11 g/day [16] | |

| Japanese Phase 3 (NCT02364947) | Change in HDDs per month (at 12 weeks) | Significant reduction of -4.34 days (20mg dose)[19] |

| | Change in TAC per day (at 12 weeks) | Significant reduction (p < 0.0001)[19] |

A heavy drinking day was defined as daily consumption of ≥60g (men) or ≥40g (women) of pure alcohol.[16]

Experimental Protocol: Phase III Trial Design (ESENSE Model)

-

Study Design: The trials were multicenter, randomized, double-blind, and placebo-controlled.[18]

-

Patient Population: Adult patients diagnosed with alcohol dependence according to DSM-IV criteria, who had a high or very high drinking risk level (DRL) and had not undergone immediate detoxification.[16][19]

-

Treatment: Patients were randomized to receive either as-needed this compound (18-20 mg) or a placebo for 6 to 12 months.[16][18] The "as-needed" paradigm instructed patients to take the medication on days they perceived a risk of drinking alcohol.

-

Concomitant Therapy: All participants received a psychosocial support intervention focused on treatment adherence and reducing alcohol consumption (e.g., the BRENDA program).[16]

-

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in the number of heavy drinking days (HDDs) per month and the change in total alcohol consumption (TAC) in g/day .[16]

-

Data Collection: Alcohol consumption was typically recorded by patients using a diary.

-

Analysis: The efficacy of this compound was evaluated by comparing the change in primary endpoints between the this compound and placebo groups over the treatment period.

Regulatory History and Approved Indications

This compound's regulatory journey has seen it approved for different indications and in various formulations across different regions.

Table 4: Timeline of Key Regulatory Approvals for this compound

| Year | Regulatory Body | Brand Name | Formulation | Approved Indication | Status |

|---|---|---|---|---|---|

| 1995 | US FDA | Revex | Injection | Opioid Overdose Reversal | Discontinued (~2008)[2] |

| 2013 | EMA | Selincro | Oral Tablet | Reduction of Alcohol Consumption | Approved in EU[2][4] |

| 2022 | US FDA | (Generic) | Injection | Opioid Overdose Reversal | Approved[2] |

| 2023 | US FDA | Opvee | Nasal Spray | Opioid Overdose Reversal | Approved[9][20] |

| 2024 | US FDA | Zurnai | Auto-injector | Opioid Overdose Reversal | Approved[2][21] |

In the United States, this compound was first approved in 1995 as an injectable for opioid overdose.[2] After being discontinued, interest was renewed due to the opioid crisis, leading to the approval of a generic injection in 2022, a nasal spray in 2023, and an auto-injector in 2024 to combat overdoses from high-potency synthetic opioids.[2][20][21] Notably, oral this compound is not approved for alcohol dependence in the US.[4]

In Europe, the European Medicines Agency (EMA) approved oral this compound (Selincro) in 2013 for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking risk level.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8598352B2 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]

- 6. EP2435439B1 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of this compound in healthy subjects and its relation to μ‐opioid receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [repositori.upf.edu]

- 14. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for the treatment of alcohol use disorders: recent data and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. | BioWorld [bioworld.com]

- 19. This compound in alcohol‐dependent patients with a high drinking risk: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. drugs.com [drugs.com]

Molecular structure and structure-activity relationship of Nalmefene

An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Nalmefene

Introduction

This compound is a potent, long-acting opioid receptor antagonist that has demonstrated clinical utility in the management of alcohol dependence and the reversal of opioid overdose.[1][2][3] Its distinct pharmacological profile, characterized by its interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors, is a direct consequence of its unique molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of this compound, its structure-activity relationships (SAR), and the experimental methodologies used to elucidate its pharmacological properties.

Molecular Structure of this compound

This compound, chemically known as 17-(Cyclopropylmethyl)-4,5α-epoxy-6-methylenemorphinan-3,14-diol, is a 6-methylene analogue of naltrexone.[1][2] Its core structure is a morphinan skeleton, which is common to many opioids. The key structural features that define this compound's pharmacological activity are:

-

Morphinan Skeleton: A rigid pentacyclic structure that provides the fundamental framework for interaction with opioid receptors.

-

6-Methylene Group (=CH₂): This substitution at the C6 position, replacing the 6-keto group of naltrexone, is a critical modification.[4] This change is believed to contribute to its increased duration of action and higher affinity for the μ-opioid receptor.[4][5]

-

N-Cyclopropylmethyl Substituent: The cyclopropylmethyl group attached to the nitrogen atom at position 17 is a hallmark of many opioid antagonists, including naloxone and naltrexone. This group is crucial for its antagonist activity at the μ- and δ-opioid receptors.

-

14-Hydroxyl Group (-OH): The presence of a hydroxyl group at the C14 position is also a common feature among potent opioid antagonists.

-

3-Hydroxyl Group (-OH): A phenolic hydroxyl group at the C3 position is important for receptor binding.

-

4,5-Epoxy Bridge: This ether linkage is characteristic of the morphinan class of compounds.

Caption: Chemical structure of this compound with key functional groups highlighted.

Structure-Activity Relationship (SAR)

This compound's interaction with opioid receptors is stereospecific and highly dependent on its structural features. It functions as an antagonist at the μ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[1][2]

-

μ- and δ-Opioid Receptor Antagonism: The N-cyclopropylmethyl group is the primary determinant of its antagonist activity at these receptors. This bulky substituent is thought to prevent the receptor from adopting the active conformation required for signal transduction upon binding. The 6-methylene group further enhances its binding affinity, particularly at the μ-receptor, compared to the 6-keto group of naltrexone.[5] This results in a potent and prolonged blockade of the effects of endogenous and exogenous opioids at these receptors.

-

κ-Opioid Receptor Partial Agonism: While the precise structural determinants for its partial agonism at the κ-receptor are not fully elucidated, it is this activity that distinguishes this compound from pure antagonists like naloxone and naltrexone. This partial agonism may contribute to its effects in reducing alcohol consumption by modulating the dynorphin/κ-opioid system, which is implicated in the negative reinforcement and dysphoric aspects of alcohol dependence.[4] Animal studies suggest that this action at the κ-opioid receptor decreases dopamine in the nucleus accumbens, thereby inhibiting the positive reinforcement associated with the mesolimbic reward pathway.[4]